N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a thiophene moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile compound with sodium azide under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Formation of the Thiophene Moiety: Thiophene can be synthesized through various methods, including the Paal-Knorr synthesis.
Final Coupling: The final step involves coupling the tetrazole and thiophene derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole and thiophene rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Biochemistry: Used in the study of enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors. The thiophene ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(furan-2-yl)acetamide
Uniqueness
- Structural Features : The combination of a cyclohexyl group, tetrazole ring, and thiophene moiety is unique and can confer distinct biological activities.
- Reactivity : The specific arrangement of functional groups can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c20-14(9-12-7-4-8-21-12)15-10-13-16-17-18-19(13)11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSSNMOAZCYEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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